molecular formula C10H12ClF3O3SSi B1434745 2-Chloro-6-(trimethylsilyl)phenyl triflate CAS No. 1449472-59-6

2-Chloro-6-(trimethylsilyl)phenyl triflate

Cat. No.: B1434745
CAS No.: 1449472-59-6
M. Wt: 332.8 g/mol
InChI Key: QFWUIGWOSVHZMC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(trimethylsilyl)phenyl triflate typically involves the reaction of 2-chloro-6-(trimethylsilyl)phenol with triflic anhydride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triflic anhydride.

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scale-up considerations. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(trimethylsilyl)phenyl triflate undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the trapping agents used. For example, trapping with dipolarophiles can yield polycyclic aromatic compounds .

Comparison with Similar Compounds

Biological Activity

2-Chloro-6-(trimethylsilyl)phenyl triflate is a synthetic compound that has garnered attention in various fields of chemical research, particularly for its potential biological activities and applications in organic synthesis. This article explores the biological activity of this compound, focusing on its interactions with biological systems and its applications in medicinal chemistry.

  • Molecular Formula : C10H12ClO3S
  • Molecular Weight : 250.72 g/mol
  • CAS Number : 1449472-59-6

The compound is characterized by the presence of a chloro substituent and a trimethylsilyl group, which enhance its reactivity, particularly in nucleophilic substitution reactions.

This compound acts primarily as an electrophilic species in chemical reactions, facilitating the formation of new carbon-carbon bonds. Its electrophilic nature allows it to participate in various coupling reactions, making it a valuable intermediate in the synthesis of biologically active compounds.

Case Studies and Research Findings

  • Synthesis of Benzothiophenes :
    A study investigated the reaction of this compound with ethyl p-tolylethynyl sulfide, leading to the formation of benzothiophene derivatives. This reaction demonstrated the compound's utility in producing complex molecular structures that could possess biological activity .
  • Aryne Chemistry :
    The compound has been employed as a precursor to generate aryne intermediates. These intermediates are known for their high reactivity and ability to form various biologically relevant compounds, including pharmaceuticals . For instance, aryne reactions involving this compound have shown promising yields in synthesizing indazole derivatives, which exhibit significant anti-cancer properties .
  • Inhibitory Activity :
    Although specific inhibitory activities of this compound have not been extensively documented, related compounds have demonstrated potent inhibitory effects against various kinases and enzymes involved in cancer progression. For example, compounds derived from similar triflates have exhibited IC50 values in the nanomolar range against cancer cell lines .

Table 1: Summary of Biological Activities and Synthesis Applications

Study Reaction Type Product Yield (%) Biological Relevance
Aryne ReactionBenzothiopheneModerate (specific yield not disclosed)Potential anti-cancer agent
Coupling ReactionIndazole DerivativesVaries (up to 92%)Anti-cancer properties

Properties

IUPAC Name

(2-chloro-6-trimethylsilylphenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClF3O3SSi/c1-19(2,3)8-6-4-5-7(11)9(8)17-18(15,16)10(12,13)14/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWUIGWOSVHZMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C(=CC=C1)Cl)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF3O3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449472-59-6
Record name 1449472-59-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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